molecular formula C15H14N2O7S B085867 2,4-Dinitrophenyl 2,4,6-trimethylbenzenesulfonate CAS No. 1048-37-9

2,4-Dinitrophenyl 2,4,6-trimethylbenzenesulfonate

Cat. No. B085867
CAS RN: 1048-37-9
M. Wt: 366.3 g/mol
InChI Key: BEIGNEMTMAUGLV-UHFFFAOYSA-N
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Description

2,4-Dinitrophenyl 2,4,6-trimethylbenzenesulfonate is a synthetic compound that is used as a precursor for arylamine and arylsulfonamide synthesis . It is a useful class of synthetic precursors, affording either their arylamine or arylsulfonamide counterparts upon amination via regioselective C–O/S–O bond cleavage .


Synthesis Analysis

The synthesis of 2,4-Dinitrophenyl 2,4,6-trimethylbenzenesulfonate is achieved using specific synthetic methods . For instance, 2,4-dinitrophenol (2.025 g, 11.0 mmol) was dissolved in a flask containing 11 mL of chilled dichloromethane. 4-Methylbenzenesulfonyl chloride (2.090 g, 11.0 mmol) was added dropwise to the stirred solution .


Molecular Structure Analysis

The molecular structure of the compound, C 15 H 14 N 2 O 7 S, features a sulfonate group with S=O bond lengths of 1.4198 (19) and 1.4183 (19) Å and a S–O bond length of 1.6387 (18) Å . Viewing down the S–O bond reveals gauche oriented aromatic rings .


Chemical Reactions Analysis

The compound is involved in nucleophilic substitution at the sulfonyl group . While the exact mechanism remains largely unknown, experimental work suggests a mechanism analogous to its carbonyl counterpart .


Physical And Chemical Properties Analysis

The compound has a monoclinic crystal structure with space group P 2 1 / c (no. 14), a = 6.8773 (10) Å, b = 8.9070 (14) Å, c = 25.557 (4) Å, β = 93.0630 (18)°, V = 1563.3 (4) Å3, Z = 4, T = 173.15 K, μ (MoKα) = 0.251 mm -1, D calc = 1.557 g/cm 3 .

Scientific Research Applications

  • Synthesis and Structural Characterization : The synthesis of 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate has been described, focusing on its crystallographic characterization. This compound, a type of arylsulfonate, is useful as a synthetic precursor, and its molecular structure has been detailed through experimental work (Stenfors & Ngassa, 2022).

  • Optimization of Sulfonate Formation : Research has been conducted on optimizing methods for the formation of sulfonates, with a focus on environmental sustainability. This involves the use of an aqueous base with a water-miscible solvent, facilitating the production of x-substituted 2,4-dinitrophenyl-4′-phenylbenzenesulfonates (Stenfors et al., 2020).

  • Use in Polymerization : The compound has been used in the vapor-phase polymerization of pyrrole and 3,4-ethylenedioxythiophene, leading to the production of highly conducting polypyrrole (PPy) and poly(3,4-ethylenedioxythiophene) (PEDOT) films (Subramanian et al., 2009).

  • Antimycobacterial Agents : Certain 2,4-dinitrophenylsulfonamides, which can be derived from 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate, have been evaluated as potential antimycobacterial agents. These compounds show promise in inhibiting Mycobacterium tuberculosis (Malwal et al., 2012).

  • Chromatographic Analysis : The compound has applications in chromatography for investigating amines in urine and tissues. It acts as a reagent for forming 2,4-dinitrophenyl (DNP) derivatives, which are advantageous in chromatographic analyses (Smith & Jepson, 1967).

  • Characterization of Phenols : It's used for the characterization of phenols as their 2,4-dinitrophenyl ethers. This process is essential for spectrophotometric and colorimetric quantitative analyses of phenols (Lehmann, 1971).

Future Directions

The compound serves as a useful synthetic precursor for arylamine and arylsulfonamide synthesis . Future research could focus on further elucidating the mechanism of nucleophilic substitution at the sulfonyl group and exploring other potential applications of this compound in synthetic chemistry.

properties

IUPAC Name

(2,4-dinitrophenyl) 2,4,6-trimethylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O7S/c1-9-6-10(2)15(11(3)7-9)25(22,23)24-14-5-4-12(16(18)19)8-13(14)17(20)21/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIGNEMTMAUGLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10282431
Record name 2,4-Dinitrophenyl 2,4,6-trimethylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dinitrophenyl 2,4,6-trimethylbenzenesulfonate

CAS RN

1048-37-9
Record name NSC25841
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Record name 2,4-Dinitrophenyl 2,4,6-trimethylbenzene-1-sulfonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-TRIMETHYL-BENZENESULFONIC ACID 2,4-DINITRO-PHENYL ESTER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
BA Stenfors, RJ Staples, SM Biros, FN Ngassa - Chemistry, 2020 - mdpi.com
Treatment of 2,4-dinitrophenol with sulfonyl chlorides in the presence of pyridine results in the formation of undesired pyridinium salts. In non-aqueous environments, the formation of …
Number of citations: 5 www.mdpi.com
BA Stenfors, FN Ngassa - European Journal of Chemistry, 2022 - eurjchem.com
Arylsulfonates are a useful class of synthetic precursors, affording either their arylamine or arylsulfonamide counterparts upon amination via regioselective C–O/S–O bond cleavage. …
Number of citations: 2 eurjchem.com
FN Ngassa, S Riley, TP Atanasova, AO Ahmed, S Kerr… - Chemistry, 2017 - researchgate.net
The CO bond of phenol can be activated by reaction with arylsulfonyl chlorides to yield the corresponding arylsulfonates that can be used as electrophilic partners in subsequent …
Number of citations: 2 www.researchgate.net

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